7-Acetoxybicyclo(2.2.1)-2,5-heptadiene

Description

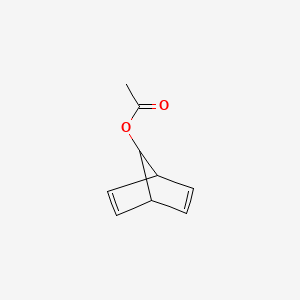

7-Acetoxybicyclo[2.2.1]-2,5-heptadiene is a norbornadiene derivative featuring an acetoxy group (-OAc) at the 7-position of the bicyclo[2.2.1]heptadiene framework. This compound is of significant interest in synthetic organic chemistry due to its strained bicyclic structure and functional group versatility. It serves as a precursor for synthesizing formyl and hydroxymethyl derivatives through controlled hydrolysis and reduction reactions . The synthesis typically involves the cycloaddition of benzyne with 6-acetoxyfulvene, yielding 7-substituted benzonorbornadienes in a single step. However, challenges arise from the instability of certain isomers, which tend to rearrange into more stable 2- or 3-substituted analogs .

Properties

CAS No. |

13426-49-8 |

|---|---|

Molecular Formula |

C9H10O2 |

Molecular Weight |

150.17 g/mol |

IUPAC Name |

7-bicyclo[2.2.1]hepta-2,5-dienyl acetate |

InChI |

InChI=1S/C9H10O2/c1-6(10)11-9-7-2-3-8(9)5-4-7/h2-5,7-9H,1H3 |

InChI Key |

FLHISVDCSFSARC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1C2C=CC1C=C2 |

Origin of Product |

United States |

Preparation Methods

Intramolecular Photocyclization and Ring Contraction

- Louis Scerbo’s Ph.D. thesis describes a route involving the photocyclization of 1,5-hexadien-3-one to bicyclo(2.1.1)hexan-2-one, which is then elaborated to acetoxy derivatives through multiple steps including oxidation, substitution, and ring contraction.

- The synthesis of 2-acetoxybicyclo(2.1.1)hexane-5-carboxylic acid derivatives was achieved via a sequence involving functionalization at the C-5 position and subsequent transformations to introduce the acetoxy group (Figure 1 in the original source).

- Attempts to introduce double bonds into the bicyclo(2.1.1)hexane system were made via dehydrohalogenation of brominated intermediates, although yields were low and mixtures of isomers were common.

- The ring contraction of substituted α-diazonorbornanones was used to obtain substituted bicyclo(2.1.1)hexanes, a strategy potentially adaptable to bicyclo(2.2.1)heptadienes.

Hydrogenation and Reduction of Bicycloheptadienes

- Woodward and colleagues developed methods to prepare bicycloheptadiene derivatives, including 7-acetoxybicyclo(2.2.1)-2,5-heptadiene, via hydrogenation of cyclopentadiene derivatives and subsequent functional group manipulations.

- Bromination of bicycloheptadiene followed by selective hydrolysis and zinc debromination yielded intermediates that were further acetylated to introduce the acetoxy group at the 7-position.

- LiAlH4 reduction of dieneones related to bicycloheptadiene systems gave predominantly endo-diene-ols, which upon acetylation afforded the corresponding acetoxy derivatives with high stereoselectivity.

- The reduction conditions, choice of catalyst, and solvent system significantly influenced the selectivity and yield of hydrogenation steps. For example, hydrogenation with 5% Pd/C in ethanol gave partial conversion, while using a mixture of ether and ethanol with reduced catalyst loading improved selectivity towards the desired endocyclic bond hydrogenation.

Key Experimental Data and Yields

Chemical Reactions Analysis

7-Acetoxybicyclo(2.2.1)-2,5-heptadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.

Substitution: The acetoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Acetoxybicyclo(2.2.1)-2,5-heptadiene has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.

Mechanism of Action

The mechanism of action of 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene involves its interaction with specific molecular targets and pathways. The acetoxy group plays a crucial role in its reactivity, allowing it to participate in various biochemical reactions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

7-Oxabicyclo[2.2.1]hepta-2,5-diene Derivatives

Structural Differences :

- 7-Oxabicyclo[2.2.1]hepta-2,5-diene replaces the acetoxy group with an oxygen atom in the bridgehead position (7-oxa).

- Reactivity : The electron-withdrawing oxygen bridge enhances electrophilicity, making these compounds highly reactive in Diels-Alder reactions. For example, methyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2-carboxylate is a potent dieneophile in cycloadditions .

- Applications : Used as building blocks in natural product synthesis and materials science.

Key Contrast :

The acetoxy group in 7-Acetoxybicyclo[2.2.1]-2,5-heptadiene provides a hydrolyzable functional group, enabling downstream derivatization (e.g., to aldehydes or alcohols), whereas 7-oxa derivatives are more suited for cycloaddition-driven transformations .

Halogenated Bicyclo[2.2.1]heptadienes

Example : 1,4,5,6,7,7-Hexachloro-2-ethynylbicyclo[2.2.1]-2,5-heptadiene (Patent: US3154591)

- Structural Features : Chlorine atoms at multiple positions and an ethynyl substituent.

- Synthesis : Produced via chlorination of precursor compounds under controlled conditions .

- Reactivity: Chlorine atoms impart stability and resistance to hydrolysis, while the ethynyl group enables further functionalization (e.g., Sonogashira coupling).

- Applications : Used in polymer chemistry and as intermediates for flame retardants .

Comparison :

Unlike halogenated analogs, 7-Acetoxybicyclo[2.2.1]-2,5-heptadiene lacks electron-withdrawing halogens, making it less stable under harsh conditions but more reactive toward nucleophilic substitution at the acetoxy group .

Benzonorbornadienes with Acetoxymethylidene Substituents

Example: 7-(1-Acetoxymethylidene)benzonorbornadiene

- Synthesis : Prepared via benzyne addition to 6-acetoxyfulvene, followed by acid hydrolysis to yield formyl derivatives .

- Reactivity: Hydrolysis produces a 3:2 mixture of cis- and trans-7-formylbenzonorbornadienes, which are further reduced to hydroxymethyl analogs .

- Applications : Key intermediates in stereoselective synthesis.

Contrast :

The acetoxymethylidene group introduces conjugated double bonds, enhancing resonance stabilization compared to the simpler acetoxy substituent. This structural difference leads to divergent reactivity profiles, particularly in acid-catalyzed transformations .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Synthetic Utility : The acetoxy group in 7-Acetoxybicyclo[2.2.1]-2,5-heptadiene offers a balance between stability and reactivity, enabling controlled transformations to aldehydes or alcohols, unlike halogenated or oxa analogs .

- Biological Relevance: Triazole-substituted derivatives demonstrate that minor structural modifications can pivot applications from synthetic chemistry to pharmacology .

- Stability Challenges: Isomerization issues in 7-substituted benzonorbornadienes underscore the need for precise reaction conditions to avoid unwanted rearrangements .

Biological Activity

7-Acetoxybicyclo(2.2.1)-2,5-heptadiene is a bicyclic compound with significant biological activity, particularly in medicinal chemistry and drug discovery. Its unique structure allows for interactions with various biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula: CHO

- Molecular Weight: 150.1745 g/mol

- IUPAC Name: 7-acetoxy-2,5-heptadiene

- CAS Number: 39619-60-8

Biological Activity Overview

The biological activity of this compound has been explored through various studies, demonstrating its potential as an antimicrobial, antiviral, and anticancer agent. The compound's mechanism of action primarily involves modulation of enzyme activity and receptor interactions.

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound can inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It may act as a modulator for various receptors, influencing cellular signaling pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antiviral | Reduction in viral replication | |

| Anticancer | Induction of apoptosis in cancer cells |

Study 1: Antimicrobial Activity

In a study published in the Journal of Organic Chemistry, researchers evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a therapeutic agent against infections caused by resistant bacteria.

Study 2: Antiviral Properties

Another investigation focused on the antiviral efficacy of the compound against influenza viruses. The study demonstrated that treatment with this compound led to a marked decrease in viral titers in infected cell cultures, highlighting its potential application in antiviral drug development.

Study 3: Anticancer Effects

Research published in a pharmacological journal examined the anticancer properties of this compound on human cancer cell lines. The findings revealed that it induced apoptosis through caspase activation pathways at sub-micromolar concentrations, indicating its promise as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Acetoxybicyclo(2.2.1)-2,5-heptadiene, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via esterification of the parent alcohol (e.g., 7-hydroxybicyclo[2.2.1]-2,5-heptadiene) using acetic anhydride or acetyl chloride in anhydrous conditions. Catalytic acids like H₂SO₄ or DMAP may enhance reaction efficiency. Optimization involves monitoring reaction kinetics via TLC or GC-MS to identify optimal stoichiometry (e.g., 1:1.2 molar ratio of alcohol to acetylating agent) and temperature (typically 40–60°C). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) improves yield .

Q. How should researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm bicyclic framework and acetate group placement. Key signals include downfield shifts for the acetoxy group (δ 2.0–2.1 ppm for CH₃, δ 4.5–5.0 ppm for the ester-linked oxygen) .

- X-ray Crystallography : Resolve stereochemistry via single-crystal diffraction, particularly for diastereomeric mixtures .

- IR Spectroscopy : Validate ester carbonyl (C=O) stretching at ~1740 cm⁻¹ .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : The compound is sensitive to hydrolysis due to the labile acetoxy group. Store in anhydrous environments (e.g., desiccators with P₂O₅) at –20°C. Avoid prolonged exposure to light or humidity, which can degrade the ester moiety. Stability assays via accelerated aging (40°C/75% RH for 4 weeks) coupled with HPLC purity checks are recommended .

Advanced Research Questions

Q. How can computational modeling elucidate the reaction mechanisms of this compound in Diels-Alder reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (HOMO/LUMO) for predicting regioselectivity in cycloadditions.

- Transition State Analysis : Identify steric and electronic barriers using QM/MM methods. For example, the bicyclic framework may impose torsional strain, favoring endo selectivity .

- Validate predictions with experimental kinetics (e.g., second-order rate constants from UV-Vis monitoring) .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of formation) for bicyclic acetates?

- Methodological Answer :

- Cross-Validation : Compare gas-phase ion energetics (via NIST data ) with solution calorimetry. Adjust for solvent effects using COSMO-RS models.

- Error Analysis : Quantify uncertainties in experimental setups (e.g., bomb calorimetry vs. computational extrapolation). Discrepancies >5% warrant re-evaluation of purity or isomer ratios .

Q. How can this compound serve as a substrate for enzyme-catalyzed hydrolysis studies?

- Methodological Answer :

- Enzyme Screening : Test esterases (e.g., pig liver esterase) or lipases (Candida antarctica) in buffered solutions (pH 7–8). Monitor hydrolysis via pH-stat titration or LC-MS.

- Kinetic Parameters : Determine and using Michaelis-Menten plots. The bicyclic structure may impose steric hindrance, reducing catalytic efficiency compared to linear esters .

Contradictions and Resolutions

- Stereochemical Assignments : Discrepancies in NMR shifts for diastereomers (e.g., vs. 10) require crystallographic validation to assign absolute configurations .

- Thermodynamic Data : NIST gas-phase values may conflict with solution-phase measurements due to solvation effects. Use continuum solvation models to reconcile differences.

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.